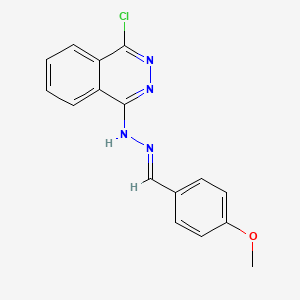

![molecular formula C21H25N5O2 B5512025 4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)

4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole and piperidine derivatives involves multiple steps, including nucleophilic aromatic substitution, hydrogenation, and iodination processes. For instance, a three-step synthesis has been reported for a key intermediate in the synthesis of Crizotinib, involving similar structural moieties (Fussell et al., 2012). Moreover, the synthesis of pyrazole and piperidine derivatives often utilizes condensation reactions, as demonstrated in the production of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a one-step synthesis (Shestopalov et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray crystallography, DFT calculations, and Hirshfeld surface analysis. For example, a study on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provided insights into the intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving pyrazole and piperidine derivatives often include condensation, electrophilic substitution, and nucleophilic addition. The electrochemical synthesis of spiro compounds from piperidinones and pyrazolones highlights the versatility and regioselectivity of reactions involving these moieties (Shestopalov et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Crystal structure analysis provides insights into the molecule's conformation and intermolecular interactions, as seen in the crystallographic studies of related compounds (Nadendla et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, define the compound's potential applications and interactions. For instance, the tautomeric structures of related aza cycles reveal the compound's dynamic nature and its implications on reactivity and stability (Buzykin et al., 2014).

Wissenschaftliche Forschungsanwendungen

Aurora Kinase Inhibitor Applications

The compound has been found to be effective as an Aurora kinase inhibitor, demonstrating potential utility in treating cancer. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. This property makes the compound a promising candidate for cancer therapy, underscoring the importance of targeting specific cell cycle regulators in oncology research (ロバート ヘンリー,ジェームズ, 2006).

Antitumor Activity

Research has shown that derivatives similar to the specified compound exhibit significant antitumor activity. For instance, novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their cytotoxicity against several tumor cell lines, displaying potent antitumor activity both in vitro and in vivo. This highlights the compound's potential as a chemotherapeutic agent, particularly for its cytotoxic effects on cancer cells without causing undesirable effects in mice (H. Naito et al., 2005).

Dopamine D4 Receptor Ligand

Compounds with structural similarities have been identified as ligands for the human dopamine D4 receptor, with moderate affinity and selectivity over D2 receptors. This property is significant for the development of new therapeutic agents targeting neurological and psychiatric conditions, including schizophrenia and Parkinson's disease. The ability to fine-tune the affinity and selectivity of these compounds for specific dopamine receptors could lead to more effective treatments with fewer side effects (M. Rowley et al., 1997).

Electrochemical Studies

Another research avenue involves the synthesis and characterization of novel Mannich bases bearing a pyrazolone moiety, demonstrating the compound's relevance in electrochemical studies. These studies provide insights into the compound's electrochemical behavior, which could be useful for developing new materials and sensors (K. Naik et al., 2013).

Anticancer Agent Synthesis

The exploration of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showcases the compound's potential in the synthesis of anticancer agents. These studies highlight the compound's utility in the development of new therapeutic agents aimed at combating cancer through novel mechanisms of action (A. Rehman et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-16-13-22-26(14-16)15-17-9-11-25(12-10-17)20(27)8-7-19-23-21(24-28-19)18-5-3-2-4-6-18/h2-6,13-14,17H,7-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLUEWPGASQBJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2CCN(CC2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)

![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)

![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)

![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)

![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)

![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)